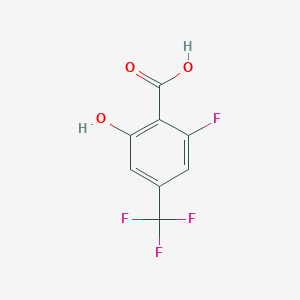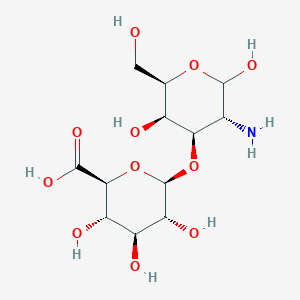![molecular formula C20H20N2O6S B15206309 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a thiophene ring, and a prolinate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
The presence of both the dihydrobenzo[b][1,4]dioxin and thiophene moieties, along with the prolinate ester, makes it a versatile compound for various scientific and industrial purposes .
Eigenschaften
Molekularformel |
C20H20N2O6S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O6S/c23-18(21-13-5-6-15-16(11-13)27-9-8-26-15)12-28-20(25)14-3-1-7-22(14)19(24)17-4-2-10-29-17/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,21,23) |
InChI-Schlüssel |
LLZUIRWFQFOUMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


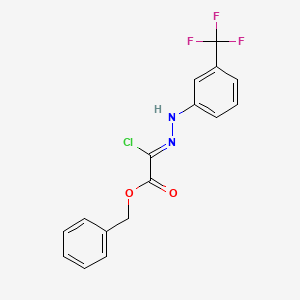
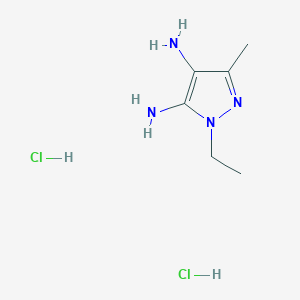
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
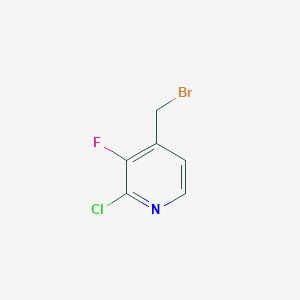
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
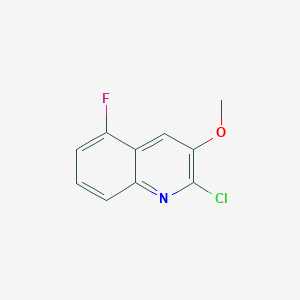
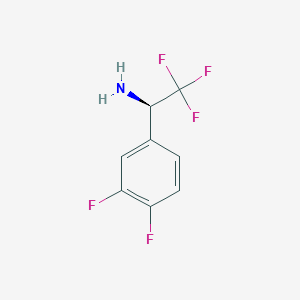
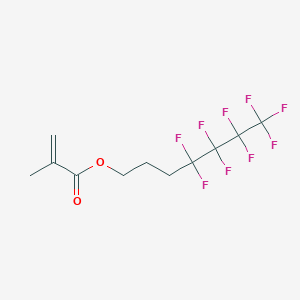
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
